Molybdenum Blue

Description

Properties

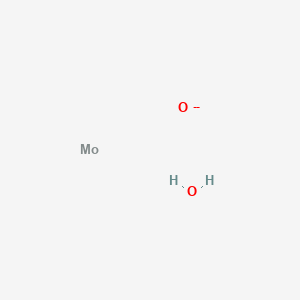

CAS No. |

40957-85-5 |

|---|---|

Molecular Formula |

H2MoO2 |

Molecular Weight |

129.96 g/mol |

IUPAC Name |

oxomolybdenum;hydrate |

InChI |

InChI=1S/Mo.H2O.O/h;1H2; |

InChI Key |

ARSBTACOLNKTQC-UHFFFAOYSA-N |

SMILES |

O.[O-2].[Mo] |

Canonical SMILES |

O.O=[Mo] |

Synonyms |

molybdenum blue |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Composition of Molybdenum Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum Blue is not a single, discrete chemical compound but rather a diverse family of intensely blue-colored, mixed-valence polyoxometalates (POMs). These complex inorganic clusters contain molybdenum in both +5 and +6 oxidation states. The deep blue color, a hallmark of these compounds, arises from intervalence charge transfer (IVCT) between these Mo(V) and Mo(VI) centers. The remarkable structural diversity and electronic properties of this compound have led to its application in various fields, including analytical chemistry, catalysis, and materials science. This guide provides a comprehensive overview of the chemical composition, structure, and synthesis of the major classes of this compound.

Classification and Chemical Composition

This compound can be broadly categorized into two main classes: heteropolymolybdates and isopolymolybdates.

Heteropolymolybdates: These contain a central heteroatom, such as phosphorus, silicon, arsenic, or germanium, incorporated into the polyoxometalate framework.[1] The most well-known structure for this class is the Keggin structure , with the general formula [XM_12_O_40_]^n-^, where X is the heteroatom and M is molybdenum.[1] The unreduced form, for instance, phosphomolybdic acid (H_3_[PMo_12_O_40_]), is yellow. Upon reduction, it accepts electrons to form the intensely blue, mixed-valence heteropoly blue.[1] This reduction is a reversible process that does not significantly alter the fundamental Keggin structure.[2]

Isopolymolybdates: These consist solely of molybdenum and oxygen atoms, forming large, intricate anionic clusters.[1] A prominent example is the "big wheel" structure, a massive, ring-shaped cluster with the formula [Mo_154_O_462_H_14_(H_2_O)70]^14-^.[1] Other, less defined isopolymolybdates are often represented by approximate formulas such as Mo_5_O_14_·xH_2_O or Mo_8_O_23_·xH_2_O.[3] These species are typically formed by the reduction of acidified molybdate (B1676688) solutions in the absence of a heteroatom.[1]

The precise chemical composition of a this compound species is highly dependent on the synthetic conditions, including the pH of the solution, the nature of the reducing agent, and the presence of any heteroatoms.

Data Presentation

The following tables summarize key quantitative data for representative this compound species.

Table 1: Chemical Formulas of Representative this compound Species

| Class | Species Name/Type | Chemical Formula | Reference |

| Heteropolymolybdate | Phosphomolybdate (unreduced) | [PMo_12_O_40_]^3-^ | [2] |

| Heteropolymolybdate | Reduced Phosphomolybdate | [PMo_12_O_40_]^(3+x)-^ (where x is the number of electrons added) | [1] |

| Isopolymolybdate | "Big Wheel" | [Mo_154_O_462_H_14_(H_2_O)70]^14-^ | [1] |

| Isopolymolybdate | General Isopoly Blue | Mo_5_O_14_·xH_2_O / Mo_8_O_23_·xH_2_O | [3] |

| Isopolymolybdate | Giant Mixed-Valence Species | [H_x_Mo_368_O_1032_(H_2_O)240(SO_4_)48]^48-^ (x ≈ 16) | [1] |

Table 2: Spectroscopic Data for this compound Species

| Species Type | Analytical Technique | Parameter | Value | Reference |

| Reduced Phosphomolybdate | UV-Vis Spectroscopy | λ_max_ | ~710 nm and ~880 nm | [4] |

| Isopoly "Big Wheel" | UV-Vis Spectroscopy | λ_max_ | ~750 nm and ~1010 nm | |

| Arsenomolybdate Blue | UV-Vis Spectroscopy | λ_max_ | ~865 nm | [5] |

| Silicomolybdate Blue | UV-Vis Spectroscopy | λ_max_ | ~820 nm | [6] |

| Molybdenum Oxides | XPS | Mo 3d_5/2_ (Mo^6+^) | 232.4 - 233.1 eV | [7] |

| Molybdenum Oxides | XPS | Mo 3d_5/2 (Mo^5+^) | 230.5 - 231.8 eV | [8] |

| Molybdenum Oxides | XPS | Mo 3d_5/2 (Mo^4+^) | ~229.4 eV | [9] |

Experimental Protocols

Synthesis of a Heteropolymolybdate: Sodium Thiosulphate Reduced Phosphomolybdate (STRP)

This protocol is adapted from a method described for the preparation of a reduced phosphomolybdate.[2]

Materials:

-

Sodium molybdate (Na_2_MoO_4_)

-

Potassium dihydrogen phosphate (B84403) (KH_2_PO_4_)

-

Concentrated hydrochloric acid (32%)

-

Diethyl ether

-

Ammonium (B1175870) chloride (NH_4_Cl)

-

Sodium thiosulphate (Na_2_S_2_O_3_)

-

Deionized water

Procedure:

-

Formation of Phosphomolybdic Acid (PMA):

-

Dissolve 9.1 g of sodium molybdate in 20 mL of deionized water.

-

Add 2.89 g of potassium dihydrogen phosphate and 10 mL of concentrated hydrochloric acid.

-

Transfer the solution to a 100 mL separatory funnel and add 15 mL of diethyl ether. Shake for 15 minutes.

-

Allow the layers to separate and collect the lower aqueous layer.

-

-

Reduction to this compound:

-

Evaporate the aqueous solution from the previous step on a water bath with occasional stirring until a solid begins to form.

-

Dissolve the obtained solid (approximately 1.5 g) in 15 mL of deionized water.

-

Prepare a mixture by dissolving 6.0 g of ammonium chloride and 2.48 g of sodium thiosulphate in 15 mL of deionized water.

-

Add this mixture to the phosphomolybdic acid solution. A suspension will form.

-

Filter the suspension by suction.

-

-

Crystallization:

-

Dissolve the solid obtained in 60 mL of hot deionized water.

-

Allow the solution to cool to induce crystallization.

-

Collect the blue crystals by filtration.

-

General Synthesis of an Isopolymolybdate: The "Big Wheel" [Mo_154_O_462_H_14_(H_2_O)70]^14-^

The synthesis of this large cluster is highly sensitive to reaction conditions. The following is a general procedure based on literature descriptions.[10]

Materials:

-

Sodium molybdate (Na_2_MoO_4_)

-

Hydrochloric acid (HCl)

-

Sodium dithionite (B78146) (Na_2_S_2_O_4_) as a reducing agent

Procedure:

-

Prepare an aqueous solution of sodium molybdate (e.g., 12.7 mM).

-

Acidify the solution with hydrochloric acid to a pH of approximately 1.

-

Add the reducing agent, sodium dithionite.

-

Allow the reaction mixture to stand for 1-2 days.

-

Blue crystals of the "big wheel" cluster will form.

Signaling Pathways and Experimental Workflows

The formation of this compound, particularly the complex isopoly structures, is a fascinating example of self-assembly in inorganic chemistry. The following diagrams illustrate the general pathways and workflows.

Caption: General workflow for the synthesis of this compound.

Caption: Logical relationship of building blocks in "Big Wheel" formation.

Caption: Experimental workflow for heteropoly this compound synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Preparation and Identification of Reduced Phosphomolybdate via this compound Reaction – Oriental Journal of Chemistry [orientjchem.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Limitations of the this compound method for phosphate quantification in the presence of organophosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectrophotometric Determination of Low Levels of the Orthophosphate Anion as this compound Using Sodium Thiosulphate Reducing Agent – Oriental Journal of Chemistry [orientjchem.org]

- 6. ajol.info [ajol.info]

- 7. Molybdenum | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. imoa.info [imoa.info]

- 9. researchgate.net [researchgate.net]

- 10. chem.gla.ac.uk [chem.gla.ac.uk]

The Molybdenum Blue Reaction: A Comprehensive Technical Guide on its History, Discovery, and Core Principles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Molybdenum Blue reaction, a cornerstone of analytical chemistry for over a century, provides a simple yet sensitive method for the colorimetric determination of phosphate (B84403) and other heteroatoms. The characteristic intense blue color arises from the reduction of a heteropolymolybdate complex, a reaction that has been extensively studied and optimized for various applications, from environmental monitoring to clinical diagnostics. This in-depth technical guide delves into the history and discovery of this pivotal reaction, explores its underlying chemical principles, and provides detailed experimental protocols for its application. Quantitative data from various methodologies are summarized for comparative analysis, and key pathways and workflows are visualized to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

History and Discovery of the this compound Reaction

The journey of the this compound reaction is a fascinating chronicle of chemical observation and analytical refinement.

Early Observations:

The first documented mention of the characteristic blue color of reduced molybdenum compounds dates back to 1778 by the Swedish chemist Carl Wilhelm Scheele . However, it was Jöns Jacob Berzelius in 1826 who laid the foundational groundwork by discovering the first heteropoly molybdate (B1676688), the yellow ammonium (B1175870) phosphomolybdate.[1] This discovery was crucial as it identified the precursor to the this compound complex in the context of phosphate analysis.

Development as an Analytical Method:

The analytical potential of the this compound reaction for phosphate determination was recognized in the late 19th and early 20th centuries. Various reducing agents were explored to convert the yellow phosphomolybdate complex to the intensely colored this compound. Early methods often utilized reagents like stannous chloride or 1-amino-2-naphthol-4-sulfonic acid.[2]

The Murphy and Riley Breakthrough:

A significant milestone in the application of the this compound reaction was the development of a highly sensitive and reliable method by J. Murphy and J. P. Riley in 1962 . Their method, which utilizes ascorbic acid as the reducing agent and incorporates antimony potassium tartrate to enhance the reaction rate, became the most widely adopted procedure for phosphate analysis in various matrices, including water and soil.[3]

Structural Elucidation:

The structural basis of the heteropolymolybdate complexes was elucidated by J. F. Keggin in 1934 . He determined the tetrahedral structure of the central heteroatom surrounded by a cage of molybdate octahedra, now famously known as the Keggin structure .[1] This structural understanding provided a theoretical framework for the this compound reaction.

A timeline of these key discoveries is presented below:

| Year | Key Contributor(s) | Discovery/Contribution |

| 1778 | Carl Wilhelm Scheele | First mention of the blue color of reduced molybdenum compounds. |

| 1826 | Jöns Jacob Berzelius | Discovery of the first heteropoly molybdate, ammonium phosphomolybdate.[1] |

| 1934 | J. F. Keggin | Elucidation of the "Keggin structure" of heteropoly acids.[1] |

| 1955 | Levine, Rowe, & Grimaldi | Established conditions for differentiating phosphate, arsenate, silicate, and germanate using the this compound reaction.[2] |

| 1962 | J. Murphy & J. P. Riley | Development of a highly sensitive and stable method using ascorbic acid and antimony potassium tartrate.[3] |

Chemical Principles of the this compound Reaction

The this compound reaction is a two-step process involving the formation of a heteropoly acid followed by its reduction.

Step 1: Formation of the Heteropoly Acid (Keggin Ion)

In an acidic medium, molybdate ions react with a heteroatom, such as phosphate (PO₄³⁻), to form a heteropoly acid. In the case of phosphate, this is phosphomolybdic acid, which adopts the α-Keggin structure, [PMo₁₂O₄₀]³⁻.[1] This complex is typically yellow and serves as the precursor for the this compound species. The formation of the Keggin ion is a condensation reaction where the central phosphate tetrahedron is encapsulated by twelve molybdenum octahedra.

Step 2: Reduction to this compound

The yellow phosphomolybdic acid is then reduced by a suitable reducing agent. This reduction process involves the transfer of electrons to the molybdenum atoms within the Keggin structure, leading to a mixed-valence state of Mo(V) and Mo(VI). This mixed-valence state is responsible for the characteristic intense blue color of the this compound complex, which is a β-Keggin ion, [PMo₁₂O₄₀]⁷⁻.[1] The intensity of the blue color is directly proportional to the concentration of the original heteroatom, forming the basis for quantitative analysis.

Various reducing agents can be employed, each with its own advantages and disadvantages in terms of reaction kinetics, stability of the colored complex, and susceptibility to interferences. Common reducing agents include:

-

Ascorbic Acid: Widely used due to the stability of the resulting this compound complex. The reaction is often catalyzed by antimony potassium tartrate.

-

Stannous Chloride: A strong reducing agent that provides rapid color development but the resulting complex can be less stable over time.[4][5]

-

Sodium Thiosulphate: Another alternative reducing agent that has been successfully used for phosphate determination.[6]

The overall reaction can be summarized as:

PO₄³⁻ + 12MoO₄²⁻ + 27H⁺ → H₃[P(Mo₃O₁₀)₄] + 12H₂O H₃[P(Mo₃O₁₀)₄] + Reductant → [PMo₁₂O₄₀]⁷⁻ (this compound) + Oxidized Reductant

Experimental Protocols

This section provides detailed methodologies for key experiments related to the this compound reaction.

Murphy and Riley Method for Phosphate Determination

This method is the most widely cited and used for the determination of orthophosphate.

Reagents:

-

Sulphuric Acid (5N): Carefully add 140 mL of concentrated H₂SO₄ to 800 mL of deionized water, cool, and dilute to 1 L.

-

Ammonium Molybdate Solution (4% w/v): Dissolve 40 g of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in 800 mL of deionized water and dilute to 1 L.

-

Ascorbic Acid Solution (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh.

-

Potassium Antimonyl Tartrate Solution (0.274% w/v): Dissolve 0.274 g of potassium antimonyl tartrate (K(SbO)C₄H₄O₆·½H₂O) in 80 mL of deionized water and dilute to 100 mL.

-

Combined Reagent: Mix 125 mL of 5N sulphuric acid, 37.5 mL of ammonium molybdate solution, 75 mL of ascorbic acid solution, and 12.5 mL of potassium antimonyl tartrate solution. This reagent should be prepared fresh for each use.

Procedure:

-

To a 50 mL sample (or an aliquot diluted to 50 mL) containing phosphate, add 8 mL of the combined reagent.

-

Mix thoroughly and allow the color to develop for at least 10 minutes.

-

Measure the absorbance of the solution at 880 nm using a spectrophotometer.

-

Prepare a calibration curve using a series of standard phosphate solutions and a blank.

-

Determine the phosphate concentration in the sample from the calibration curve.

Stannous Chloride Method for Phosphate Determination

An alternative method utilizing stannous chloride as the reducing agent.

Reagents:

-

Ammonium Molybdate Reagent: Dissolve 25 g of ammonium molybdate in 175 mL of distilled water. Cautiously add 280 mL of concentrated H₂SO₄ to 400 mL of distilled water and cool. Add the molybdate solution to the acid solution and dilute to 1 L.[7]

-

Stannous Chloride Reagent: Dissolve 2.5 g of fresh SnCl₂·2H₂O in 100 mL of glycerol. Gentle heating in a water bath can aid dissolution.[7]

-

Strong Acid Solution: Slowly add 300 mL of concentrated H₂SO₄ to about 600 mL of distilled water, cool, and dilute to 1 L.[7]

Procedure:

-

Take a 100 mL sample containing phosphate. If the sample is alkaline, add a drop of phenolphthalein (B1677637) indicator and then add the strong acid solution dropwise until the pink color is discharged.[7]

-

Add 4.0 mL of the ammonium molybdate reagent and mix thoroughly.[7]

-

Add 0.5 mL (10 drops) of the stannous chloride reagent and mix well.[7]

-

After 10 minutes, but before 12 minutes, measure the absorbance of the solution at 690 nm.[7]

-

Prepare a calibration curve using standard phosphate solutions and a blank.

-

Determine the phosphate concentration in the sample from the calibration curve.

Sodium Thiosulphate Method for Phosphate Determination

A method employing sodium thiosulphate as the reducing agent.

Reagents:

-

Ammonium Molybdate - Potassium Antimonyl Tartrate (AM-PAT) Solution: Prepare separate solutions of ammonium molybdate (0.0324 M) and potassium antimonyl tartrate (8.4326 x 10⁻³ M). Mix 15 mL of the ammonium molybdate solution with 5 mL of the potassium antimonyl tartrate solution in 50 mL of 2.5 M H₂SO₄.[8]

-

Sodium Thiosulphate Solution (0.1192 M): Dissolve 7.50 g of Na₂S₂O₃·5H₂O and 0.0301 g of Na₂CO₃ in 250 mL of recently boiled and cooled deionized water.[6]

-

Sulphuric Acid (5.5 M).

Procedure:

-

To a 50 mL volumetric flask, add 1 mL of the sample containing phosphate.

-

Add 4 mL of the AM-PAT solution.[8]

-

Add 1 mL of 5.5 M sulphuric acid.[8]

-

Add 1 mL of the sodium thiosulphate solution.[8]

-

Dilute to the mark with deionized water and mix well.

-

Allow the solution to stand for 10 minutes for color development.[8]

-

Measure the absorbance at 880 nm.[6]

-

Prepare a calibration curve using standard phosphate solutions and a blank.

-

Calculate the phosphate concentration in the sample.

Data Presentation

The following table summarizes key quantitative data for different this compound methods, providing a basis for comparison.

| Method | Reducing Agent | Catalyst | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Detection Limit |

| Murphy and Riley | Ascorbic Acid | Antimony Potassium Tartrate | 880 | ~25,000 | ~0.01 mg/L P |

| Stannous Chloride | Stannous Chloride | None | 690 | Varies | ~3 µg/L P[7] |

| Sodium Thiosulphate | Sodium Thiosulphate | Antimony Potassium Tartrate | 880 | 57,526[6] | 2.213 x 10⁻³ mg/mL P[6] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound reaction.

Caption: General workflow of the this compound reaction for phosphate determination.

Caption: Simplified 2D representation of the Keggin structure for the phosphomolybdate anion.

Conclusion

The this compound reaction remains a powerful and widely used analytical tool more than two centuries after its initial discovery. Its enduring relevance is a testament to its sensitivity, simplicity, and the continuous efforts of scientists to refine and adapt the methodology. This technical guide has provided a comprehensive overview of the historical development, fundamental chemical principles, and practical experimental protocols associated with this important reaction. The summarized quantitative data and visual representations of the reaction workflow and the underlying Keggin structure offer valuable resources for researchers, scientists, and drug development professionals. A thorough understanding of the nuances of the this compound reaction, including the choice of reducing agent and the potential for interferences, is crucial for obtaining accurate and reliable results in its diverse applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound method: Topics by Science.gov [science.gov]

- 3. moca.net.ua [moca.net.ua]

- 4. gas-sensing.com [gas-sensing.com]

- 5. scribd.com [scribd.com]

- 6. Spectrophotometric Determination of Low Levels of the Orthophosphate Anion as this compound Using Sodium Thiosulphate Reducing Agent – Oriental Journal of Chemistry [orientjchem.org]

- 7. NABL GUIDELINES: SOP for ESTIMATION OF PHOSPHORUS BY STANNOUS CHLORIDE METHOD [nablguideline.blogspot.com]

- 8. scispace.com [scispace.com]

Spectral Properties of Molybdenum Blue Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum Blue complexes are a fascinating class of polyoxometalates (POMs) characterized by their intense blue color, arising from intervalence charge transfer between molybdenum atoms in mixed oxidation states (Mo⁵⁺ and Mo⁶⁺). These nanoscale inorganic clusters have garnered significant attention in various scientific fields, including analytical chemistry, catalysis, and increasingly, in biomedical applications such as drug delivery and photothermal therapy. Their unique electronic and structural properties give rise to distinct spectral signatures that are crucial for their characterization and application. This technical guide provides a comprehensive overview of the spectral properties of this compound complexes, with a focus on UV-Visible, Raman, and Electron Paramagnetic Resonance (EPR) spectroscopy.

UV-Visible Spectral Properties

The most prominent feature of this compound complexes is their strong absorption in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. This absorption is responsible for their characteristic deep blue color and is a direct consequence of the mixed-valence nature of the molybdenum centers.

Quantitative Spectral Data

The UV-Vis absorption spectrum of this compound is typically characterized by one or more broad absorption bands. The position and intensity of these bands are sensitive to the specific structure of the polyoxometalate, the solvent, pH, and the nature of the reducing agent used in its synthesis.

| Complex Type | λmax 1 (nm) | Molar Absorptivity (ε) 1 (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε) 2 (L mol⁻¹ cm⁻¹) | Conditions/Notes |

| Phosphothis compound | ~880 | ~26,000 - 34,000 | ~710 | - | Used for phosphate (B84403) determination[1]. |

| Phosphothis compound | 860 | 3.747 x 10³ | - | - | Ascorbic acid reduction[2]. |

| Isopolythis compound ("Big Wheel") | ~750 | - | ~1000 | - | Characteristic of large wheel-shaped clusters[3]. |

| This compound Nanoparticles | 745 | - | - | - | Synthesized with various organic reducing agents[4]. |

| Phosphomolybdate (reduced) | 870 | 12.16 x 10³ | - | - | Hydrazine (B178648) hydrate (B1144303) reduction[5]. |

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the general procedure for obtaining UV-Vis spectra of this compound complexes, often in the context of their formation for analytical purposes.

Objective: To determine the absorption spectrum and quantify the concentration of this compound complexes.

Materials:

-

Ammonium (B1175870) molybdate (B1676688) solution

-

Reducing agent solution (e.g., ascorbic acid, stannous chloride, hydrazine sulfate)

-

Acidic medium (e.g., sulfuric acid)

-

Sample containing the analyte that forms the this compound complex (e.g., phosphate standard solution)

-

UV-Vis Spectrophotometer

-

Quartz or disposable cuvettes (1 cm path length)

Procedure:

-

Reagent Preparation: Prepare stock solutions of ammonium molybdate, the chosen reducing agent, and the acid at the desired concentrations. The specific concentrations will depend on the analytical method being followed.

-

Sample Preparation: Prepare a series of standards and a blank solution. The blank should contain all reagents except the analyte.

-

Color Development: To each standard and the blank, add the acidic molybdate solution followed by the reducing agent. The order of addition can be critical. Allow the color to develop for a specified time, as the reaction kinetics can vary. This can range from minutes to over an hour[5].

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range, typically from 400 nm to 1100 nm.

-

Use the blank solution to zero the instrument.

-

Measure the absorbance of each standard and the sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance at λmax versus the concentration of the standards.

-

Determine the concentration of the unknown sample from the calibration curve.

-

Raman Spectral Properties

Raman spectroscopy is a powerful technique for probing the vibrational modes of this compound complexes, providing insights into their molecular structure and bonding. The spectra are characterized by bands corresponding to the stretching and bending vibrations of Mo-O and Mo-O-Mo bonds.

Quantitative Spectral Data

The Raman spectra of polyoxomolybdates, including this compound, exhibit characteristic peaks in the fingerprint region.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| 900 - 1000 | ν(Mo=O) terminal stretching | Strong | [6] |

| 700 - 850 | νas(Mo-O-Mo) asymmetric stretching | Medium-Strong | [7] |

| 500 - 650 | νs(Mo-O-Mo) symmetric stretching | Medium | [7] |

| 200 - 400 | δ(O-Mo-O) bending modes | Weak-Medium | [6] |

Experimental Protocol: Raman Spectroscopy

This protocol provides a general guideline for the Raman spectroscopic analysis of this compound complexes.

Objective: To obtain the Raman spectrum of a this compound complex to identify its structural features.

Materials:

-

This compound sample (solid or in solution)

-

Raman Spectrometer equipped with a laser source (e.g., 532 nm, 633 nm, or 785 nm)

-

Microscope objective for sample focusing

-

Sample holder (e.g., glass slide, capillary tube)

Procedure:

-

Instrument Setup:

-

Turn on the Raman spectrometer and allow the laser to stabilize.

-

Select the appropriate laser wavelength. A longer wavelength laser (e.g., 785 nm) may be necessary to reduce fluorescence from the sample or impurities.

-

Calibrate the spectrometer using a standard reference material (e.g., silicon).

-

-

Sample Preparation:

-

For solid samples, a small amount of powder can be placed on a microscope slide.

-

For liquid samples, the solution can be placed in a quartz cuvette or a glass capillary tube.

-

-

Data Acquisition:

-

Place the sample on the microscope stage and bring it into focus.

-

Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation. Typical acquisition times can range from seconds to several minutes.

-

Collect the Raman spectrum over the desired spectral range (e.g., 100 - 1200 cm⁻¹).

-

-

Data Analysis:

-

Perform baseline correction and cosmic ray removal if necessary.

-

Identify and assign the characteristic Raman bands corresponding to the vibrational modes of the this compound complex.

-

Electron Paramagnetic Resonance (EPR) Spectral Properties

EPR spectroscopy is a highly sensitive technique for studying species with unpaired electrons. Since this compound contains Mo⁵⁺ (a d¹ ion), it is EPR active. The EPR spectrum provides detailed information about the electronic structure and the local environment of the paramagnetic Mo⁵⁺ centers.

Quantitative Spectral Data

The EPR spectra of Mo(V) complexes are typically characterized by their g-tensor and hyperfine coupling constants (A) with the magnetic isotopes of molybdenum (⁹⁵Mo and ⁹⁷Mo, both with nuclear spin I = 5/2).

| Complex Type | g-values (g₁, g₂, g₃) | Hyperfine Coupling A(⁹⁵,⁹⁷Mo) (MHz) | Notes |

| Oxo-Mo(V) complexes | g₁ ≈ 1.98, g₂ ≈ 1.95, g₃ ≈ 1.90 | Aiso ≈ 50-100 | Anisotropic g and A tensors are common. |

| Mo(V) in Sulfite Oxidase | g₁ = 2.007, g₂ = 1.974, g₃ = 1.968 | A₁ = 56.7, A₂ = 25.0, A₃ = 16.7 (in 10⁻⁴ cm⁻¹) | Example from a biological system[8]. |

| [LMoO(bdt)] | g₁ = 2.004, g₂ = 1.972, g₃ = 1.934 | A₁ = 50.0, A₂ = 11.4, A₃ = 49.7 (in 10⁻⁴ cm⁻¹) | Model complex for molybdoenzymes[8]. |

Experimental Protocol: EPR Spectroscopy

This protocol provides a general framework for conducting EPR spectroscopy on this compound complexes.

Objective: To obtain the EPR spectrum of a this compound complex to characterize the Mo⁵⁺ centers.

Materials:

-

This compound sample (typically in a frozen solution)

-

EPR spectrometer (X-band is common)

-

EPR sample tubes (e.g., quartz tubes)

-

Cryogen (e.g., liquid nitrogen)

-

Dewar for sample cooling

Procedure:

-

Instrument Setup:

-

Tune the EPR spectrometer's microwave cavity to the correct frequency.

-

Set the microwave power, modulation frequency, and modulation amplitude. Low microwave power is often used to avoid saturation of the signal, especially at low temperatures.

-

-

Sample Preparation:

-

Dissolve the this compound complex in a suitable solvent that forms a good glass upon freezing (e.g., water/glycerol mixture, toluene).

-

Transfer the solution to an EPR tube.

-

Flash-freeze the sample in liquid nitrogen to create a disordered solid solution.

-

-

Data Acquisition:

-

Insert the frozen sample into the EPR cavity within a cryostat (typically at 77 K or lower).

-

Record the EPR spectrum by sweeping the magnetic field.

-

-

Data Analysis:

-

The spectrum is typically displayed as the first derivative of the absorption.

-

Simulate the experimental spectrum to extract the principal values of the g-tensor and the hyperfine coupling constants.

-

Visualization of this compound Formation and Application

Formation of a this compound Nanowheel

The formation of the well-known {Mo₁₅₄} "big wheel" cluster is a complex self-assembly process from smaller building blocks in an acidified and reduced molybdate solution.

Caption: Formation of a {Mo154} this compound nanowheel.

This compound in Photothermal Therapy

This compound nanoparticles are being explored for their potential in photothermal therapy (PTT), where they absorb near-infrared light and convert it into heat to ablate cancer cells.

Caption: this compound nanoparticles in photothermal cancer therapy.

Conclusion

The spectral properties of this compound complexes are rich and informative, providing a deep understanding of their structure and electronic characteristics. UV-Vis spectroscopy remains a fundamental tool for their quantification and initial characterization, while Raman and EPR spectroscopies offer more detailed insights into their molecular framework and paramagnetic centers. As the applications of this compound expand, particularly in the biomedical field, a thorough understanding of their spectral behavior will be paramount for the rational design and development of novel materials and therapies. The detailed experimental protocols and compiled spectral data in this guide serve as a valuable resource for researchers and professionals working with these intriguing inorganic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. ajol.info [ajol.info]

- 3. Recent Advances in Polyoxometalate Based Nanoplatforms Mediated Reactive Oxygen Species Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of this compound Nanoparticles in the Organic Reducing Area - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nepjol.info [nepjol.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. EPR Studies of Oxo-Molybdenum(V) Complexes with Sulfur Donor Ligands: Implications for the Molybdenum Center of Sulfite Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heteropoly and Isopoly Molybdenum Blue Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural and synthetic differences between heteropoly and isopoly molybdenum blue compounds. Molybdenum blues are a class of intensely colored, mixed-valence polyoxometalates of molybdenum, broadly categorized based on the presence or absence of a central heteroatom. This distinction dictates their fundamental structure, properties, and synthetic pathways.

Core Structural Differences

The primary distinction between isopoly and heteropoly molybdenum blues lies in their fundamental composition. Isopoly molybdenum blues are composed exclusively of molybdenum and oxygen atoms, forming large, intricate anionic clusters.[1] In contrast, heteropoly molybdenum blues incorporate a central "heteroatom" (such as phosphorus, silicon, or arsenic) which acts as a template for the surrounding molybdenum-oxygen framework.[2]

Isopoly this compound: These structures are large, nanoscale oxide clusters often found in wheel-shaped or toroidal architectures. A prime example is the "big wheel" cluster, with the formula [Mo₁₅₄O₄₆₂H₁₄(H₂O)₇₀]¹⁴⁻.[1] This massive structure is formed through the self-assembly of smaller building blocks, namely {Mo₁}, {Mo₂}, and {Mo₈} units.[3] The intense blue color arises from intervalence charge transfer between the mixed Mo(V) and Mo(VI) oxidation states within the cluster.

Heteropoly this compound: These compounds are based on well-defined polyoxometalate structures, with the most common being the Keggin structure .[2] The general formula for a Keggin anion is [XM₁₂O₄₀]ⁿ⁻, where X is the central heteroatom and M is the addenda atom (in this case, molybdenum).[2] The structure consists of a central XO₄ tetrahedron surrounded by 12 MoO₆ octahedra.[2] The blue color is a result of the reduction of the otherwise near-colorless heteropolymolybdate anion.[4] Other less common, but significant, heteropoly structures include the Wells-Dawson ([X₂M₁₈O₆₂]ⁿ⁻) and Anderson-Evans ([XM₆O₂₄]ⁿ⁻) structures.

A simplified visual representation of this fundamental difference is presented below.

Quantitative Data Summary

The structural and spectroscopic characteristics of isopoly and heteropoly molybdenum blues can be quantified. The following tables summarize key data for representative examples of each class.

Table 1: Structural Data for a Representative Heteropoly this compound (Ru(III)-Substituted Keggin-Type Phosphomolybdate)

| Bond Type | Bond Length (Å) | Reference |

| P-Oₐ | 1.554 | [5] |

| Oₐ-M (M = Mo, Ru) | 2.452 | [5] |

| M-Oₑ-M (edge-sharing) | 1.767 | [5] |

| M=Oₜ (terminal) | 1.676 | [5] |

Data for H₆[PRuMo₁₁O₄₀].

Table 2: General Structural and Spectroscopic Data for Isopoly and Heteropoly this compound

| Parameter | Isopoly this compound ({Mo₁₅₄}) | Heteropoly this compound (Phosphomolybdate) |

| General Formula | [Mo₁₅₄O₄₆₂H₁₄(H₂O)₇₀]¹⁴⁻ | [PMo₁₂O₄₀]ⁿ⁻ (reduced form) |

| External Diameter | ~3.4 nm | - |

| Building Blocks | {Mo₁}, {Mo₂}, {Mo₈} units | Central PO₄ tetrahedron, 12 MoO₆ octahedra |

| UV-Vis-NIR λₘₐₓ (nm) | ~668, ~1050 | ~700, ~850 |

| Key IR Bands (cm⁻¹) | Mo-O-Mo vibrations (~900-500) | P-O (~1060), Mo=O (~960), Mo-O-Mo (~870, ~780) |

| Key Raman Bands (cm⁻¹) | - | Asymmetric and symmetric stretching of terminal Mo=O (~981) |

Experimental Protocols

Synthesis of Heteropoly this compound (Sodium Thiosulphate Reduced Phosphomolybdate)

This protocol is adapted from a method for preparing a Keggin-structured phosphomolybdate.

Materials:

-

Sodium molybdate (B1676688) (Na₂MoO₄)

-

Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

-

Concentrated hydrochloric acid (32%)

-

Diethyl ether

-

Sodium thiosulphate (Na₂S₂O₃)

-

Deionized water

Procedure:

-

Formation of Phosphomolybdic Acid (PMA):

-

Dissolve 9.1 g of sodium molybdate in 20 mL of deionized water.

-

Add 2.89 g of potassium dihydrogen phosphate and 10 mL of concentrated hydrochloric acid.

-

Transfer the solution to a 100 mL separatory funnel and add 15 mL of diethyl ether.

-

Shake the funnel for 15 minutes to facilitate the formation of the PMA-ether complex.

-

Allow the layers to separate and collect the ether layer containing the PMA.

-

-

Reduction to this compound:

-

Prepare a solution of sodium thiosulphate.

-

Add the sodium thiosulphate solution dropwise to the PMA-ether solution with stirring.

-

Continue the addition until a deep blue color develops, indicating the formation of the reduced phosphomolybdate.

-

The resulting this compound can be isolated and purified for further characterization.

-

Characterization: The resulting sodium thiosulphate reduced phosphomolybdate (STRP) can be characterized by:

-

UV-Visible Spectroscopy: To observe the characteristic absorption bands of the reduced Keggin structure.

-

Fourier Transform Infrared (FTIR) Spectroscopy: To identify the vibrational modes of the P-O and Mo-O bonds.

-

Raman Spectroscopy: To confirm the presence of the terminal Mo=O bonds.

-

X-ray Diffraction (XRD): To determine the crystalline structure and confirm the retention of the Keggin framework.

-

Scanning Electron Microscopy (SEM): To analyze the surface morphology of the crystals.

Synthesis of Isopoly this compound ({Mo₁₅₄} Wheel)

This protocol provides a general method for the synthesis of the {Mo₁₅₄} wheel cluster.

Materials:

-

Sodium molybdate (Na₂MoO₄)

-

Sodium dithionite (B78146) (Na₂S₂O₄)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of sodium molybdate (e.g., 12.7 mmol in 25 mL of water).[3]

-

Prepare a solution of the reducing agent, sodium dithionite. The molar ratio of dithionite to molybdate (R) is a critical parameter.[3]

-

Adjust the pH of the sodium molybdate solution to approximately 1 by adding hydrochloric acid.[3]

-

Add the sodium dithionite solution to the acidified molybdate solution with stirring.

-

Allow the reaction mixture to stand in a closed flask. Blue crystals of the {Mo₁₅₄} cluster are expected to form after approximately 2 days.[3]

Characterization: The resulting {Mo₁₅₄} clusters can be characterized by:

-

UV-Vis-NIR Spectroscopy: To identify the characteristic electronic transitions.[3]

-

IR Spectroscopy: To observe the Mo-O-Mo vibrations.[3]

-

Single Crystal X-ray Diffraction: To determine the precise molecular structure.

Signaling Pathways and Experimental Workflows

The formation of these complex structures from simple precursors can be visualized as a self-assembly process.

Formation Pathway of Heteropoly this compound (Keggin Structure)

The formation of a phosphomolybdate Keggin structure is a two-step process involving the initial formation of the phosphomolybdic acid followed by its reduction.

Self-Assembly of Isopoly this compound ({Mo₁₅₄} Wheel)

The giant {Mo₁₅₄} wheel assembles from smaller, fundamental building blocks in a reduced, acidified molybdate solution.

General Experimental Workflow for this compound Characterization

A typical workflow for the synthesis and characterization of this compound compounds is outlined below.

References

The Critical Role of Reducing Agents in Molybdenum Blue Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of Molybdenum Blue, a class of polyoxometalate compounds with diverse applications in catalysis, nanotechnology, and analytical chemistry, is critically dependent on the choice and application of a reducing agent. This technical guide provides a comprehensive overview of the pivotal role of various reducing agents in the formation of this compound nanoclusters. It delves into the reaction mechanisms, experimental protocols, and quantitative parameters associated with commonly employed reductants. This document is intended to serve as a core reference for researchers and professionals in the fields of materials science, chemistry, and drug development, enabling a deeper understanding and more precise control over the synthesis of these versatile nanomaterials.

Introduction to this compound Synthesis

This compound is a term for a family of intensely blue, mixed-valence polyoxomolybdates containing both Mo(V) and Mo(VI) oxidation states.[1][2] The formation of these complex nanostructures is achieved through the reduction of an acidified molybdate (B1676688) solution.[3][4] The choice of reducing agent is a determining factor in the kinetics of the reaction, the morphology of the resulting nanoparticles, and the stability of the final dispersion.[3][5] This guide will explore the nuances of several key reducing agents, providing both theoretical understanding and practical experimental details.

The general reaction pathway involves two primary steps: the acidification of a molybdate (VI) solution to form polymolybdate ions, followed by the reduction of these species to form the characteristic blue mixed-valence clusters.[6][7] The specific characteristics of the reducing agent—its redox potential, chemical stability, and interaction with the molybdate species—dictate the precise nature of the this compound produced.[3]

The Role and Mechanism of Different Reducing Agents

A variety of reducing agents have been successfully employed in the synthesis of this compound, each imparting unique characteristics to the final product. The selection of a reducing agent is often guided by the desired particle size, stability, and the specific application of the this compound dispersion.

Ascorbic Acid

Ascorbic acid is a widely used organic reducing agent that also acts as a weak acid, influencing the overall pH of the reaction medium.[5] This dual role allows for a degree of self-regulation in the synthesis process. The reduction of Mo(VI) by ascorbic acid leads to the formation of stable, toroidal-shaped polyoxomolybdate clusters.[5] The reaction is sensitive to the molar ratios of both the reducing agent to molybdenum ([R]/[Mo]) and the acid to molybdenum ([H]/[Mo]).[5][8]

Stannous Chloride

Stannous chloride (SnCl₂) is a strong reducing agent that facilitates a rapid reduction of molybdate ions.[9] It is frequently used in the colorimetric determination of phosphate (B84403), where it reduces a phosphomolybdate complex to this compound.[4][9] The reaction conditions, particularly the acid and ammonium (B1175870) molybdate concentrations, must be carefully controlled to achieve reproducible results.[9]

Sodium Dithionite (B78146)

Sodium dithionite (Na₂S₂O₄) is another potent reducing agent used in this compound synthesis.[10] The reaction is highly dependent on the pH and the ratio of dithionite to molybdate.[10] The oxidation of dithionite can lead to the formation of sulfite (B76179) ions (SO₃²⁻), which can act as templates, influencing the structure of the resulting polyoxometalate clusters.[10]

Hydrazine

Hydrazine (N₂H₄) is a powerful reducing agent that has been utilized for the synthesis of this compound.[10][11] Its use has been reported in the formation of specific cluster types, sometimes in conjunction with other templating agents like sulfite.[10]

Other Reducing Agents

Other reducing agents such as glucose, hydroquinone (B1673460), and sodium thiosulphate have also been investigated.[3][12] Glucose and hydroquinone are organic reductants that offer different reaction kinetics and may be preferable for specific applications.[3][13] Sodium thiosulphate has been demonstrated as a suitable reducing agent for the spectrophotometric determination of orthophosphate.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound using different reducing agents, primarily in the context of the spectrophotometric analysis of phosphate.

| Reducing Agent | Optimal Molar Ratio ([R]/[Mo]) | Optimal Molar Ratio ([H]/[Mo]) | pH Range | Absorption Maximum (λmax) | Reference |

| Ascorbic Acid | 0.2 - 0.6 | 0.3 - 0.8 | 1.7 - 2.5 | 745 nm, 750 nm | [3][5] |

| Glucose | 7.0 | 0.5 - 0.8 | 1.4 - 2.2 | 745 nm | [3][14] |

| Hydroquinone | 4.0 | 1.0 - 5.0 | < 2 | 745 nm | [3] |

| Sodium Thiosulphate | Variable | Optimized with H₂SO₄ | - | 880 nm | [12] |

| Stannous Chloride | Variable | Optimized with H₂SO₄ (0.65 N) | - | - | [9] |

| Hydrazine | Variable | Optimized with H₂SO₄ (10 N) | - | 870 nm | [11][15] |

| Reducing Agent | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (µg cm⁻²) | Linear Range (mg P mL⁻¹) | Reference |

| Sodium Thiosulphate | 57526 | 0.2835 | 0.005 - 0.06 | [12] |

| Hydrazine | 1.216 x 10⁴ | 0.0156 | 0.05 - 9 ppm | [15] |

| Thiourea | 2.93 x 10⁵ | - | - | [16] |

| Hydrazine Sulphate | 7.92 x 10⁴ | - | - | [16] |

Experimental Protocols

Synthesis of this compound using Ascorbic Acid

This protocol is adapted from the methodology described for the synthesis of stable this compound nanoparticle dispersions.[5]

Materials:

-

Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Ascorbic acid (C₆H₈O₆)

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Prepare a stock solution of ammonium heptamolybdate at a concentration of 0.07 M (calculated as monomolybdate).

-

Prepare a stock solution of ascorbic acid.

-

In a reaction vessel, combine the ammonium heptamolybdate solution with the ascorbic acid solution to achieve a desired molar ratio of reducing agent to molybdenum ([R]/[Mo]), typically in the range of 0.2 to 0.6.

-

Adjust the acidity of the mixture by adding hydrochloric acid to achieve a desired molar ratio of acid to molybdenum ([H]/[Mo]), typically in the range of 0.3 to 0.8.

-

Stir the solution at room temperature. The formation of this compound is indicated by the development of an intense blue color.

-

Allow the reaction to proceed for at least 24 hours to reach equilibrium.[5]

-

Characterize the resulting dispersion using UV-Vis spectroscopy, observing for the characteristic absorption maximum around 750 nm.[1]

Spectrophotometric Determination of Phosphate using Sodium Thiosulphate

This protocol is based on the method for the determination of orthophosphate in environmental water samples.[12]

Materials:

-

Ammonium molybdate solution

-

Sulphuric acid (H₂SO₄)

-

Sodium thiosulphate (Na₂S₂O₃) solution (0.1192 M)

-

Potassium dihydrogen phosphate (KH₂PO₄) standard solution

-

Water sample

Procedure:

-

To a volumetric flask, add a known volume of the water sample (or standard phosphate solution).

-

Add an optimized volume of the ammonium molybdate solution.

-

Add an optimized volume of sulphuric acid.

-

Add a varying volume of the sodium thiosulphate reducing agent (e.g., 0.25 - 2 mL of 0.1192 M solution).

-

Allow the solution to stand for 10 minutes for color development.

-

Measure the absorbance of the resulting this compound complex at 880 nm using a spectrophotometer.

-

A blank solution should be prepared using distilled water instead of the sample.

-

Construct a calibration curve by plotting absorbance versus the concentration of standard phosphate solutions to determine the phosphate concentration in the sample.

Visualizing Reaction Pathways and Workflows

General Synthesis Pathway of this compound

Caption: General pathway for this compound synthesis.

Experimental Workflow for Spectrophotometric Analysis

Caption: Workflow for phosphate analysis using this compound.

Factors Influencing this compound Formation

Caption: Key factors influencing this compound formation.

Conclusion

The synthesis of this compound is a nuanced process where the reducing agent plays a central and multifaceted role. This guide has provided a detailed examination of various reducing agents, summarizing their impact on reaction mechanisms and final product characteristics. The provided quantitative data and experimental protocols offer a practical foundation for researchers to control and optimize their this compound synthesis. The visualizations further clarify the complex relationships and workflows involved. A thorough understanding of the role of the reducing agent is paramount for the successful and reproducible synthesis of this compound nanomaterials tailored for specific advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation and Identification of Reduced Phosphomolybdate via this compound Reaction – Oriental Journal of Chemistry [orientjchem.org]

- 3. Formation of this compound Nanoparticles in the Organic Reducing Area - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthesis of this compound Dispersions Using Ascorbic Acid as Reducing Agent [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] Synthesis of this compound Dispersions Using Ascorbic Acid as Reducing Agent | Semantic Scholar [semanticscholar.org]

- 9. Studies on the colorimetric determination of phosphate by the this compound method [jstage.jst.go.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. Spectrophotometric Determination of Low Levels of the Orthophosphate Anion as this compound Using Sodium Thiosulphate Reducing Agent – Oriental Journal of Chemistry [orientjchem.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Formation of this compound Particles via the Reduction of a Molybdate Solution with Glucose [inis.iaea.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Fundamental Chemistry of Phosphomolybdic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental chemistry of phosphomolybdic acid (PMA), a versatile heteropoly acid with significant applications across analytical chemistry, catalysis, and histology. This document details its core structure, properties, synthesis, and key experimental applications, with a focus on methodologies relevant to research and pharmaceutical development.

Core Chemical Structure and Properties

Phosphomolybdic acid, also known as dodecamolybdophosphoric acid, is a heteropoly acid with the chemical formula H₃[PMo₁₂O₄₀].[1] It typically exists as a hydrated, yellow-green crystalline solid that is freely soluble in water and polar organic solvents like ethanol (B145695).[1][2] Its chemical properties are dominated by its unique molecular architecture, known as the Keggin structure.[1][3]

The Keggin Structure

The α-Keggin structure is the most well-known and stable form for many heteropoly acids.[4] The structure features a central phosphate (B84403) (PO₄) tetrahedron, which is encapsulated by a cage of twelve molybdenum-oxygen (MoO₆) octahedra.[1][4][5] These octahedra are linked to each other and to the central tetrahedron through shared oxygen atoms.[1][4] This arrangement forms the large, stable polyanion [PMo₁₂O₄₀]³⁻.[1] The first Keggin anion, ammonium (B1175870) phosphomolybdate, was reported by Jöns Jakob Berzelius in 1826, although its complex structure was not fully elucidated for over a century.[4][5]

The Keggin structure's unique framework confers strong Brønsted acidity and reversible multi-electron redox capabilities, making PMA a powerful and versatile catalyst.[1][3] The structure is remarkably stable, with studies showing it can remain unaltered up to 500°C when supported on materials like hydrous zirconia.[6]

Caption: Simplified representation of the Keggin structure of phosphomolybdic acid.

Physicochemical Properties

The quantitative properties of phosphomolybdic acid are summarized below. These characteristics are fundamental to its application in various chemical processes.

| Property | Value | Reference(s) |

| Chemical Formula | H₃[PMo₁₂O₄₀] · xH₂O (commonly dodecahydrate, x≈12) | [1][2] |

| Molar Mass | 1825.25 g/mol (anhydrous) | [2][7] |

| Appearance | Bright yellow or yellow-green crystalline powder | [1][2][8] |

| Density | 1.62 g/mL (hydrate) | [2] |

| Melting Point | 79-90 °C (decomposes) | [1][2][7] |

| Solubility | Soluble in water, ethanol, and ether | [1][2][9] |

| Acidity | Strong Brønsted acid | [1][3] |

| CAS Number | 51429-74-4 (hydrate) | [2][3] |

Synthesis of Phosphomolybdic Acid

Phosphomolybdic acid can be synthesized through several methods. A common laboratory-scale preparation involves the acidification of a molybdate (B1676688) solution in the presence of phosphate, followed by extraction.

Caption: General workflow for the synthesis of phosphomolybdic acid via ether extraction.

Experimental Protocol: Synthesis via Ether Extraction[11]

This protocol describes the synthesis of phosphomolybdic acid from sodium molybdate and phosphoric acid.

Reagents and Materials:

-

Sodium molybdate (Na₂MoO₄)

-

85% Phosphoric acid (H₃PO₄)

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether

-

Distilled water

-

Separatory funnel

-

Beakers and flasks

Procedure:

-

Dissolve 20 g of sodium molybdate in 40 mL of distilled water.

-

Add 2 mL of 85% phosphoric acid to the solution.

-

Slowly add 20 mL of concentrated hydrochloric acid dropwise while stirring. The mixture should turn a transparent yellow.

-

Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether. Shake vigorously to perform the extraction.

-

Allow the layers to separate upon cooling. Transfer the bottom aqueous layer back to the separatory funnel.

-

Add 20 mL of water and shake. Adjust the pH to 1.5-5 by adding approximately 10 mL of concentrated hydrochloric acid.

-

Perform a second extraction with 20 mL of diethyl ether.

-

Collect the upper ether layer, which contains the phosphomolybdic acid.

-

Dry the ether layer (e.g., over anhydrous sodium sulfate) and allow the ether to evaporate slowly to yield the target compound as yellow crystals.[10]

Key Chemical Reactions and Applications

PMA's utility stems from its strong acidic and redox properties. It is widely used as a catalyst and as a reagent in analytical chemistry.

Redox Chemistry: The Molybdenum Blue Reaction

A key reaction of phosphomolybdic acid is its reduction to form a characteristic "this compound" complex. In this process, one or more of the Mo(VI) centers in the Keggin anion are reduced to Mo(V) by a reducing agent (e.g., phenolic compounds, ascorbic acid, stannous chloride).[2][11] This reduction results in an intense blue color, with a maximum absorbance that is dependent on the concentration of the reducing species. This property is the basis for many spectrophotometric assays.[12][13]

Caption: The redox transformation of yellow PMA to this compound upon reaction with a reducing agent.

Applications in Drug Development and Research

PMA is a critical reagent in various analytical and synthetic procedures relevant to pharmaceutical and scientific research.

1. Analytical Reagent:

-

Thin-Layer Chromatography (TLC): PMA solution is a versatile stain for visualizing a wide range of compounds on TLC plates, including alkaloids, steroids, phenolics, and other unsaturated compounds.[2][14] The compounds reduce the PMA to this compound, creating visible spots.[2]

-

Spectrophotometry: It is the core component of reagents used to quantify various substances. It is used for the determination of phenothiazine (B1677639) derivatives in pharmaceutical products, ascorbic acid, and other analytes.[11][15] The phosphomolybdate method is also used to assess the total antioxidant capacity of samples.[13][16]

-

Folin-Ciocalteu Reagent: This reagent, a mixture of phosphomolybdate and phosphotungstate heteropoly acids, is extensively used to determine the total phenolic content in natural products, foods, and biological samples.[17][18][19]

2. Catalyst in Organic Synthesis:

-

Acid Catalysis: Due to its strong Brønsted acidity, PMA effectively catalyzes various organic reactions such as esterification and Skraup reactions for quinoline (B57606) synthesis.[2][6][20]

-

Oxidation Catalysis: It serves as an efficient redox catalyst for reactions like the oxidation of methane (B114726) to formaldehyde (B43269) and the acetylation of alcohols, phenols, and amines under mild, solvent-free conditions.[20][21] Its application in the oxidative valorization of biomass is also an area of active research.[22]

3. Histology:

-

PMA is a key component of Masson's trichrome stain, a technique used to distinguish cells from surrounding connective tissue.[2][3] It also serves as a stain in electron microscopy to enhance contrast.[3]

Key Experimental Protocol: Total Phenolic Content Assay

The Folin-Ciocalteu assay is one of the most common applications of phosphomolybdate chemistry in drug development and natural product research. It measures the total phenolic content of a sample, reported as gallic acid equivalents (GAE).

Caption: Experimental workflow for the Folin-Ciocalteu micro method for total phenol analysis.

Protocol: Folin-Ciocalteu Micro Method for Total Phenolic Content[20]

Reagents and Materials:

-

Folin-Ciocalteu Reagent (2N): Commercially available.

-

Gallic Acid Stock Solution (e.g., 500 mg/L): Dissolve 0.050 g of dry gallic acid in 10 mL of ethanol and dilute to 100 mL with distilled water.

-

Sodium Carbonate (Na₂CO₃) Solution (200 g/L): Dissolve 200 g of anhydrous sodium carbonate in 800 mL of water and bring to a boil. Cool, filter, and add water to 1 L.

-

Calibration Standards: Prepare a series of dilutions from the gallic acid stock solution (e.g., 0, 50, 100, 150, 250, 500 mg/L).[18]

-

Sample Extract: Prepare the sample by extracting with a suitable solvent (e.g., methanol, ethanol) and dilute as necessary.[17]

-

Spectrophotometer and cuvettes (or microplate reader).

Procedure:

-

Pipette 20 µL of each standard, sample, or a blank (water or solvent) into separate cuvettes or microplate wells.

-

To each cuvette, add 1.58 mL of distilled water.

-

Add 100 µL of the Folin-Ciocalteu reagent to each cuvette and mix thoroughly.

-

Allow the reaction to proceed for a period between 30 seconds and 8 minutes.

-

Add 300 µL of the sodium carbonate solution to each cuvette and mix immediately and thoroughly.

-

Incubate the solutions for 2 hours at room temperature (~20°C) or for 30 minutes at 40°C.

-

Measure the absorbance of each solution at 765 nm against the blank.

-

Plot a calibration curve of absorbance versus gallic acid concentration for the standards.

-

Use the linear regression equation from the calibration curve (y = mx + c) to determine the total phenolic concentration in the samples, expressed as mg/L of gallic acid equivalents (GAE).

Safety and Handling

Phosphomolybdic acid is a corrosive and oxidizing substance.[1][8] It can cause severe skin burns and eye damage.[8] Standard laboratory safety precautions, including the use of gloves, safety goggles, and a lab coat, are mandatory when handling the compound.[3] Spills should be managed according to established laboratory protocols for hazardous materials.

Conclusion

The fundamental chemistry of phosphomolybdic acid, centered on its robust Keggin structure, provides a remarkable combination of strong acidity and versatile redox activity. These properties have established it as an indispensable tool for researchers, scientists, and drug development professionals. Its applications range from a simple but effective staining reagent in chromatography to a powerful catalyst in green organic synthesis and a critical reagent in widely used analytical assays for characterizing natural products and pharmaceutical compounds. A thorough understanding of its chemical principles is essential for leveraging its full potential in modern scientific innovation.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Phosphomolybdic acid - Wikipedia [en.wikipedia.org]

- 3. Phosphomolybdic Acid: Stain Reagent, Catalysis & Storage Considerations - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. Keggin structure - Wikipedia [en.wikipedia.org]

- 5. Keggin Structure, Quō Vādis? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and catalytic activity of phosphomolybdic acid supported on hydrous zirconia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Phosphomolybdic acid | H5Mo12O41P | CID 16211564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phosphomolybdic Acid [drugfuture.com]

- 10. rsc.org [rsc.org]

- 11. [Determination of Vc with phosphomolybdate-blue spectrophotometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sterc.org [sterc.org]

- 13. researchgate.net [researchgate.net]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. Phosphomolybdic acid as a reagent for the spectrophotometric determination of certain phenothiazine derivatives of pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. kmy-fen.marmara.edu.tr [kmy-fen.marmara.edu.tr]

- 18. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 19. mdpi.com [mdpi.com]

- 20. Phosphomolybdic Acid Hydrate Applications - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]

- 21. Phosphomolybdic Acid: Mild and Efficient Catalyst for Acetylation of Alcohols, Phenols, and Amines under Solvent-Free Conditions [organic-chemistry.org]

- 22. pubs.acs.org [pubs.acs.org]

Molybdenum Blue Reaction for Qualitative and Quantitative Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Molybdenum Blue reaction, a cornerstone of analytical chemistry for the qualitative detection and quantitative determination of various inorganic species, primarily phosphate (B84403) and silicate (B1173343). The guide details the underlying chemical principles, experimental protocols, and data interpretation, offering a robust resource for laboratory professionals.

Core Principles of the this compound Reaction

The this compound reaction is a chemical test that results in the formation of a characteristic blue-colored complex. The fundamental principle involves a two-step process. First, under acidic conditions, molybdate (B1676688) ions react with an analyte, such as orthophosphate or silicate, to form a colorless heteropoly acid complex (e.g., 12-molybdophosphoric acid).[1] Subsequently, this intermediate complex is reduced by a reducing agent to produce a stable, intensely colored mixed-valence polyoxometalate complex known as this compound.[1][2][3] The intensity of the blue color is directly proportional to the concentration of the analyte, forming the basis for spectrophotometric quantification.[4][5]

The reaction is highly sensitive but can be subject to interference from other species that can also form heteropoly acids, such as arsenate and germanate.[6] Various modifications to the classical method have been developed to enhance selectivity and stability, often involving the choice of acid, reducing agent, and the addition of complexing agents to mask interfering ions.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound reaction under different experimental conditions, facilitating methodological comparison.

| Analyte | Reducing Agent | Wavelength (λmax) | Linear Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (µg cm⁻²) | Reference |

| Phosphate | Hydrazine Hydrate | 870 nm | 0.05 - 9 ppm | 1.216 x 10⁴ | 0.0156 | [8] |

| Phosphate | Ascorbic Acid | 880 nm | 0.04 - 1.0 mg L⁻¹ | 3.83 x 10³ | - | [9] |

| Phosphate | Ascorbic Acid | 850 nm | Up to 80 nmol in 1 mL | - | - | [10] |

| Phosphate | Sodium Thiosulphate | 880 nm | 0.005 - 0.06 mg P mL⁻¹ | 5.7526 x 10⁴ | 0.2835 | [4] |

| Phosphate | Hydrazine Hydrate | 840 nm | 0.1 - 11 ppm | - | - | [5] |

| Silicate | Sodium Sulfite (B76179) | 700 nm | 0.1 - 100 mg L⁻¹ | - | - | [11] |

| Silicate | Not Specified | 825 ± 5 nm | - | - | - | [12] |

Experimental Protocols

Detailed methodologies for the determination of phosphate and silicate are presented below. These protocols are based on established methods and can be adapted for specific laboratory requirements.

Determination of Orthophosphate (Murphy and Riley Method)

This widely used method employs ascorbic acid as the reducing agent and potassium antimonyl tartrate to enhance the reaction rate and stability of the colored complex.[1][9]

Reagent Preparation:

-

Reagent A (Mixed Reagent):

-

Ammonium (B1175870) Molybdate Solution: Dissolve 20 g of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in 500 mL of deionized water.[13]

-

Potassium Antimonyl Tartrate Solution: Dissolve 0.28 g of potassium antimonyl tartrate (K(SbO)C₄H₄O₆·½H₂O) in 100 mL of deionized water.[13]

-

Sulfuric Acid Solution (2.5 M): Slowly and cautiously add 139 mL of concentrated sulfuric acid (H₂SO₄) to 800 mL of deionized water, with constant stirring and cooling. Dilute to 1 L.[14]

-

To prepare the final mixed reagent, add 10 mL of the 2.5 M sulfuric acid, 3 mL of the ammonium molybdate solution, and 1 mL of the potassium antimonyl tartrate solution. This mixture should be prepared fresh.[13]

-

-

Reagent B (Ascorbic Acid Solution): Dissolve 1.76 g of ascorbic acid (C₆H₈O₆) in 100 mL of deionized water. This solution should be prepared daily.[13]

Analytical Procedure:

-

Pipette a known volume of the sample (e.g., 5 mL) into a clean test tube or volumetric flask.[13]

-

Add 1 mL of the mixed reagent (Reagent A) and mix thoroughly.[13]

-

Add 0.3 mL of the ascorbic acid solution (Reagent B) and mix again.[13]

-

Allow the solution to stand for 15-20 minutes for the blue color to develop fully.[13]

-

Measure the absorbance of the solution at 880 nm using a spectrophotometer against a reagent blank.[9]

-

Prepare a calibration curve using standard phosphate solutions and determine the concentration of phosphate in the sample.[13]

Determination of Silicate

This protocol is adapted for the analysis of silicate, with modifications to minimize interference from phosphate.

Reagent Preparation:

-

Ammonium Molybdate Solution: Dissolve 52 g of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in deionized water, adjust the pH to between 7 and 8 with 10 M NaOH, and dilute to 1 L.[11]

-

Hydrochloric Acid (1.0 M): Mix 86 mL of concentrated HCl (sp. gr. 1.19) with deionized water and dilute to 1 L.[11]

-

Tartaric Acid Solution: Prepare a 10% (w/v) solution of tartaric acid in deionized water.[7]

-

Reducing Agent (Sodium Sulfite Solution): Prepare a 10% (w/v) solution of sodium sulfite (Na₂SO₃) in deionized water.[11]

Analytical Procedure:

-

Pipette a volume of the sample containing less than 0.5 mg of SiO₂ (maximum 10.0 mL) into a 50 mL beaker and adjust the volume to 10.0 mL with deionized water.[11]

-

Add 5.0 mL of 1.0 M HCl and 5.0 mL of the ammonium molybdate solution, with stirring.[11]

-

After 5 minutes, add 5.0 mL of the tartaric acid solution to eliminate phosphate interference and mix.[11]

-

Add 10.0 mL of the sodium sulfite solution and mix.[11]

-

Allow the solution to stand for approximately 30 minutes for color development.[11]

-

Measure the absorbance at 700 nm against a reagent blank.[11]

-

Determine the silicate concentration from a calibration curve prepared with standard silicate solutions.

Visualizing the this compound Reaction

Diagrams illustrating the chemical pathway and a typical experimental workflow are provided below to enhance understanding.

Caption: Chemical pathway of the this compound reaction.

Caption: Generalized experimental workflow for this compound analysis.

Conclusion

The this compound reaction remains a vital analytical tool due to its sensitivity, simplicity, and cost-effectiveness. A thorough understanding of its chemistry, potential interferences, and the nuances of various protocols is crucial for obtaining accurate and reproducible results. This guide provides the foundational knowledge and practical methodologies to effectively implement the this compound reaction in a research or quality control setting. For novel applications or complex matrices, further optimization of the presented protocols may be necessary.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Preparation and Identification of Reduced Phosphomolybdate via this compound Reaction – Oriental Journal of Chemistry [orientjchem.org]

- 4. Spectrophotometric Determination of Low Levels of the Orthophosphate Anion as this compound Using Sodium Thiosulphate Reducing Agent – Oriental Journal of Chemistry [orientjchem.org]

- 5. nepjol.info [nepjol.info]

- 6. This compound reaction and determination of phosphorus in waters containing arsenic, silicon, and germanium | U.S. Geological Survey [usgs.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. moca.net.ua [moca.net.ua]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. nemi.gov [nemi.gov]

- 12. [PDF] this compound METHOD DETERMINATION OF SILICON IN AMORPHOUS SILICA | Semantic Scholar [semanticscholar.org]

- 13. dgtresearch.com [dgtresearch.com]

- 14. lovibond.com [lovibond.com]

Synthesis of Molybdenum Blue Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Molybdenum Blue nanoparticles, focusing on the prevalent chemical reduction methodologies. It is designed to equip researchers, scientists, and professionals in drug development with the detailed knowledge required to produce and understand these unique inorganic nanoclusters. This compound nanoparticles, which are a form of polyoxometalates (POMs), are of significant interest due to their potential applications in drug delivery, catalysis, and as nanoreactors.[1][2]

Core Concepts in this compound Synthesis

The formation of this compound nanoparticles involves the reduction of molybdate (B1676688) ions (Mo⁶⁺) to a mixed-valence state (Mo⁵⁺ and Mo⁶⁺) in an acidic medium.[3] This process leads to the self-assembly of molybdenum-oxygen nanoclusters.[1][4] The resulting nanoparticles are typically toroidal in shape and have sizes in the range of 2-6 nm.[2] The stability and properties of the this compound dispersions are highly dependent on the synthesis conditions, including the choice of reducing agent, the molar ratios of reactants, and the pH of the solution.[2][5]

Chemical Reduction Synthesis Methods

The most common approach for synthesizing this compound nanoparticles is the chemical reduction of an acidic molybdate solution. Various organic reducing agents have been successfully employed, with glucose, hydroquinone (B1673460), and ascorbic acid being the most extensively studied.[1][4][6]

Precursor Materials

The primary precursor for the synthesis is typically a molybdate salt, with ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) being a common choice.[1][2] The reducing agents and an acid, usually hydrochloric acid (HCl), are also critical components.[1][2]

General Experimental Workflow

The synthesis of this compound nanoparticles via chemical reduction generally follows the workflow outlined below. The process begins with the preparation of a molybdate solution, followed by the addition of a reducing agent and acidification to induce the reduction and self-assembly of the nanoparticles.

Caption: General workflow for the chemical synthesis of this compound nanoparticles.

Detailed Experimental Protocols

The following protocols are synthesized from various research studies and provide a detailed methodology for the synthesis of this compound nanoparticles using different reducing agents.

Synthesis using Ascorbic Acid

Ascorbic acid is a highly effective reducing agent for the rapid formation of this compound nanoparticles.[1]

Materials:

-

Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Ascorbic acid (C₆H₈O₆)

-

Hydrochloric acid (HCl)

-

Deionized water

Protocol:

-

Prepare a 0.07 M solution of ammonium heptamolybdate in deionized water (concentration calculated based on the monomolybdate).[2]

-

In a separate container, prepare a solution of ascorbic acid.

-

Add the ascorbic acid solution to the ammonium heptamolybdate solution with vigorous stirring. The molar ratio of reducing agent to molybdenum (R/Mo) should be in the range of 0.8 to 1.0.[4]

-

Add hydrochloric acid to the mixture to achieve a final H⁺/Mo molar ratio (H/Mo) between 0.5 and 1.0.[4] The pH of the final solution should be below 2.[1]

-

Continue stirring the solution at room temperature. The formation of this compound nanoparticles is indicated by the appearance of an intense blue color.

-

The resulting dispersion can be characterized using various techniques.

Synthesis using Glucose

Glucose is another common reducing agent, though the reaction rate is generally slower compared to ascorbic acid.[1]

Materials:

-

Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Glucose (C₆H₁₂O₆)

-

Hydrochloric acid (HCl)

-

Deionized water

Protocol:

-

Prepare a 0.047 M solution of ammonium heptamolybdate.[3]

-

Add powdered glucose to the molybdate solution with vigorous stirring to achieve a molar ratio of R/Mo = 7.0.[3][4]

-

Add hydrochloric acid to the mixture to obtain a final H/Mo molar ratio of 0.5.[3]

-

Stir the reaction mixture at room temperature. The formation of nanoparticles may take a longer period, up to several days.[4]

-

The final stable dispersion of this compound nanoparticles can then be analyzed.

Synthesis using Hydroquinone

Hydroquinone is also an effective reducing agent for the synthesis of this compound nanoparticles.

Materials:

-

Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Hydroquinone (C₆H₆O₂)

-

Hydrochloric acid (HCl)

-

Deionized water

Protocol:

-

Prepare a 0.047 M solution of ammonium heptamolybdate.[3]

-

Add powdered hydroquinone to the molybdate solution with vigorous stirring to achieve a molar ratio of R/Mo = 4.0.[3][4]

-

Add hydrochloric acid to the mixture to obtain a final H/Mo molar ratio of 3.0.[3]

-

Stir the solution at room temperature. The formation of this compound nanoparticles will be indicated by a color change to deep blue.

-

The resulting nanoparticle dispersion is then ready for characterization.

Quantitative Data Summary

The synthesis conditions significantly influence the properties of the resulting this compound nanoparticles. The following tables summarize key quantitative data from various studies.

Table 1: Optimal Synthesis Conditions for Different Reducing Agents

| Reducing Agent | Optimal R/Mo Molar Ratio | Optimal H/Mo Molar Ratio | Resulting pH |

| Ascorbic Acid | 0.8–1.0 | 0.5–1.0 | ~2.0 |

| Glucose | 7.0 | 0.5–0.8 | ~2.2 |

| Hydroquinone | 4.0 | 1.0–4.0 | ~1.0 |

Data sourced from Myachina et al., 2021.[4]

Table 2: Characterization Data of this compound Nanoparticles

| Reducing Agent | Absorption Max (λmax) | Particle Size (DLS) | Mo⁵⁺ Content (XPS) |

| Ascorbic Acid | ~750 nm | ~3 nm | ~29-30% |

| Glucose | ~745 nm | ~3 nm | ~12% |

| Hydroquinone | ~745 nm | ~3 nm | ~12% |

Data compiled from Gavrilova et al., 2020 and Myachina et al., 2021.[1][2]

Reaction Mechanism and Nanoparticle Self-Assembly